Peucedanocoumarin I

説明

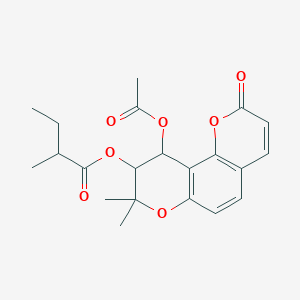

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBNSPFBYXGREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861987 | |

| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-81-7, 477-32-7 | |

| Record name | Butanoic acid, 2-methyl-, 10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Visnadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for Visnadin Analysis and Isolation

Optimized Extraction and Purification Protocols from Plant Material

Efficient extraction and purification are the initial steps in obtaining Visnadin from Ammi visnaga. Various protocols have been developed and optimized to maximize the yield and purity of the target compound.

Solvent-Based Extraction Efficiencies

Solvent extraction is a common method for isolating compounds from plant matrices. The choice of solvent significantly impacts the efficiency of the extraction process. Studies have investigated the use of different solvents for extracting compounds, including furobenzopyrans and coumarins, from A. visnaga plant material. For instance, methanol (B129727), tetrahydrofuran (B95107) (THF), and chloroform (B151607) have been used for extraction from dried fruits of A. visnaga. japsonline.com In one study, THF extract showed higher activity compared to other solvent extracts. japsonline.comjapsonline.com Petroleum ether (boiling range 35-70°C) has also been described for the extraction of visnadin from dried umbels of Ammi visnaga. google.com Another approach involves sequential extraction with different solvents or solvent mixtures. google.com For example, a process might involve initial extraction with a saturated aliphatic hydrocarbon (like hexane), followed by extraction with aqueous methanol. google.com

| Solvent | Observed Effect/Outcome (Example) | Source |

| Tetrahydrofuran (THF) | Showed significantly higher antibacterial activity japsonline.comjapsonline.com | japsonline.comjapsonline.com |

| Methanol, Chloroform | Used for extraction japsonline.comjapsonline.com | japsonline.comjapsonline.com |

| Petroleum Ether (35-70°C) | Used for extraction of visnadin google.com | google.com |

| Hexane | Used in sequential extraction google.com | google.com |

| Aqueous Methanol | Used in sequential extraction google.com | google.com |

| 30% Ethanol | Highest total extract yield (for furanochromones) researchgate.net | researchgate.net |

| SCFE (CO2 with 5% methanol) | Highest percentage of furanochromones in extract researchgate.net | researchgate.net |

Chromatographic Separation Techniques for Visnadin Purity

Chromatographic techniques are indispensable for purifying Visnadin from crude plant extracts, which contain a complex mixture of compounds. japsonline.comjapsonline.com Various chromatographic methods are employed to achieve high purity. Column chromatography is a common method for protein purification and separation of mixtures. journalagent.com Thin-layer chromatography (TLC) is also used for analyzing mixtures and separating compounds. journalagent.comijpsjournal.com

For Visnadin and related coumarins, techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) are frequently utilized. C18 solid-phase purification steps have been used for isolating furobenzopyrans, which include coumarin (B35378) derivatives like Visnadin. japsonline.comjapsonline.com This involves extracting the compounds from the SPE cartridge using a suitable solvent, such as THF. japsonline.comjapsonline.com

Crystallization is another purification step that can be applied after extraction and initial purification. Procedures for crystallizing crude or purified visnadin from solvents like petroleum ether or cyclohexane (B81311) have been described, often involving steps like concentration, cooling, and filtration. google.com Dissolving the purified visnadin in a solvent at elevated temperature, adding activated carbon for filtration, and then allowing crystallization to occur at a lower temperature is a reported technique. google.com

Spectroscopic and Chromatographic Characterization in Research

Once isolated and purified, Visnadin is characterized using a combination of spectroscopic and chromatographic techniques to confirm its identity and assess its purity. japsonline.comgoogle.comresearchgate.netured-douala.comnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications

HPLC is a widely used technique for the analysis and purification of natural products, including coumarins like Visnadin. japsonline.comured-douala.comnih.govresearchgate.netresearchgate.netresearchgate.net Reversed-phase HPLC is commonly employed, often using C18 columns. nih.govmedpharmres.com The mobile phase typically consists of a mixture of water and organic solvents such as methanol and acetonitrile. nih.gov UV detection is frequently used for monitoring the separation of coumarins. nih.govmedpharmres.com For example, HPLC analysis of a THF fraction from A. visnaga showed a compound (identified as a furobenzopyran derivative) eluting at around 21 minutes with 91% purity. japsonline.comjapsonline.com An improved reversed-phase HPLC assay for khellin (B1673630) and visnagin (B192663) in A. visnaga fruits used a mobile phase of water:methanol:acetonitrile (49:49:2) and detection at 250 nm. nih.gov Visnadin has also been used as an internal standard in HPLC methods for quantifying other compounds. medpharmres.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable tool for analyzing the volatile and semi-volatile components in plant extracts. GC-MS analysis of A. visnaga extracts can reveal the presence of numerous compounds, including furobenzopyrans and coumarins. japsonline.comjapsonline.com This technique aids in the identification of compounds based on their fragmentation patterns and comparison with mass spectral databases. japsonline.comjapsonline.com GC has been used for the quantitative determination of khellin and visnagin in A. visnaga fruits. researchgate.net

Supercritical Fluid Chromatography (SFC) for Isomer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of natural products, offering advantages such as faster separation times and reduced solvent consumption compared to traditional liquid chromatography. researchgate.netdokumen.pubresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.netresearchgate.netwikipedia.org SFC is particularly useful for the separation of chiral and achiral compounds, including isomers. researchgate.netwikipedia.org

SFC has been successfully applied to the separation of major coumarins in Ammi visnaga fruits, including Visnadin and its structural isomer dihydrosamidin. nih.govresearchgate.net Achieving baseline separation of these isomers can be challenging with other chromatographic methods, highlighting the utility of SFC in such cases. nih.govresearchgate.net A described SFC method for the determination of five major coumarins in A. visnaga fruits achieved baseline separation in less than 5 minutes using a C18 column and a mobile phase containing CO2, methanol, acetonitrile, and diethylamine. nih.govresearchgate.net The type of stationary phase is crucial for resolving isomers like visnadin and dihydrosamidin. nih.govresearchgate.net

Utility of Capillary Electrophoresis in Extract Analysis

Capillary Electrophoresis (CE) is an analytical technique that offers high separation efficiency, low sample volume requirements, and rapid analysis times. researchgate.neteuropeanpharmaceuticalreview.com CE separates compounds based on their charge and size in an electric field within a narrow capillary tube. europeanpharmaceuticalreview.com While often used for the analysis of charged molecules, variations of CE, such as micellar electrokinetic chromatography (MEKC), can be used to separate neutral compounds.

CE methods have been developed for the identification and quantitative determination of active constituents, such as khellin and visnagin, in Ammi visnaga extracts. researchgate.net These methods can involve using buffers containing surfactants, like sodium dodecyl sulfate (B86663) (SDS), to facilitate the separation of neutral compounds. researchgate.net Although direct information on the specific application of CE solely for Visnadin analysis is less prevalent in the provided results compared to khellin and visnagin, CE's capabilities in separating components in complex plant extracts suggest its potential utility in the analysis of Visnadin, particularly for assessing extract composition and purity alongside other constituents. researchgate.neteuropeanpharmaceuticalreview.comanalyticaltoxicology.com

Biosynthetic Pathways and Regulation of Visnadin

Elucidation of Primary Precursors in Visnadin Biosynthesis

The biosynthesis of visnadin, a pyranocoumarin (B1669404), involves contributions from at least two major biosynthetic pathways: the acetate (B1210297) condensation pathway and the shikimic acid pathway. thieme-connect.comnih.gov Studies using radioactive labeling have provided crucial insights into these processes. thieme-connect.comnih.gov

Acetate Condensation Pathway Contributions

Research involving the administration of radioactive acetate (specifically 2-C14-acetate) to Ammi visnaga plants has demonstrated the incorporation of acetate into the structure of visnadin. thieme-connect.comnih.gov This indicates that a portion of the visnadin molecule is synthesized via the acetate condensation pathway, which is a common route for the formation of fatty acids and polyketides. sips.org.in Specifically, experiments suggest that the furan (B31954) ring of furanocoumarins, which are structurally related to pyranocoumarins like visnadin, is derived from acetate. thieme-connect.com

Shikimic Acid and Phenylalanine-Derived Coumarin (B35378) Moiety Formation

Evidence strongly supports that the coumarin portion of visnadin originates from the shikimic acid pathway, followed by the phenylpropanoid pathway. thieme-connect.comnih.govresearchgate.netresearchgate.net The shikimic acid pathway is a metabolic route in plants, bacteria, fungi, and algae that leads to the biosynthesis of aromatic amino acids, including phenylalanine. wikipedia.org Phenylalanine is then a precursor for phenylpropanoids, which in turn are used to produce various phenolic compounds, including coumarins. researchgate.netresearchgate.netwikipedia.org Studies using radioactive carbon labeling have shown that the coumarin fragment of pyranocoumarins like visnadin originates from L-phenylalanine, a product of the shikimate pathway. nih.gov The conversion of L-phenylalanine to trans-cinnamic acid is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), a key step in this process. researchgate.netwikipedia.org

Enzymatic Mechanisms Governing Visnadin Anabolism

The formation of visnadin from its precursors is facilitated by a series of enzymatic reactions. While the complete enzymatic cascade specifically for visnadin is still under investigation, research on related coumarins and pyranocoumarins provides insights into the types of enzymatic mechanisms involved. nih.govacs.org

Environmental and Genetic Influences on Biosynthesis

The accumulation of secondary metabolites like visnadin in plants is not solely determined by the presence of biosynthetic genes but is also significantly influenced by environmental conditions and genetic factors. pakbs.orgresearchgate.netnih.gov

Biotype and Geographic Origin Variabilities

Variations in the chemical composition and the amount of constituents, including visnadin, in Ammi visnaga have been linked to differences in biotypes and geographic origins. pakbs.orgnih.govamazonaws.comresearchgate.netresearchgate.net These variabilities can be attributed to local adaptations to different environments and genetic diversity within the plant species. researchgate.net Environmental factors such as soil type, solar radiation, and environmental stress can lead to the activation or inactivation of specific enzymatic groups, consequently up-regulating or down-regulating certain biosynthetic pathways involved in visnadin production. pakbs.orgnih.govresearchgate.net

Here is a table summarizing some reported variations in pyranocoumarin content in Ammi visnaga based on geographic origin:

| Compound | Geographic Origin | Plant Part | Reported Content | Source |

| Visnadin | Poland | Fruits | Not specified | researchgate.net |

| cis-khellactone-3′-β-d-glucopyranoside | Germany | Fruits | Not specified | researchgate.net |

| Samidin (B23940) | Austria | Fruits | Not specified | researchgate.net |

| Dihydrosamidin | Not specified | Fruits | Not specified | researchgate.net |

| Visnadin | Not specified | Not specified | 0.2-0.5% | pakbs.orgamazonaws.com |

| Samidin | Not specified | Not specified | 0.2-0.5% | pakbs.orgamazonaws.com |

| Dihydrosamidin | Not specified | Not specified | 0.2-0.5% | pakbs.orgamazonaws.com |

Note: The reported content percentages (0.2-0.5%) refer to the total pyranocoumarins/visnagans, including visnadin, samidin, and dihydrosamidin, in Ammi visnaga. pakbs.orgamazonaws.com

Genetic factors also play a crucial role in determining the potential for visnadin biosynthesis. Differences in gene expression, particularly those encoding enzymes in the relevant biosynthetic pathways, can lead to variations in the levels of accumulated compounds. pakbs.orgnih.gov While specific genetic factors controlling visnadin biosynthesis in Ammi visnaga are not detailed in the provided results, studies on other plant secondary metabolites highlight the importance of genetic polymorphisms and regulatory genes in influencing biosynthetic capabilities. nih.govmdpi.comdovepress.com

Impact of Environmental Stressors and Bioregulators

The quality and quantity of secondary metabolites in A. visnaga, including visnadin, are influenced by various factors such as the part of the plant analyzed, the developmental stage, geographic origin, growing conditions, and the addition of bioregulators nih.govpakbs.orgresearchgate.net. Environmental factors like soil type, solar radiation, and environmental stress can lead to the activation or inactivation of specific enzymatic groups, resulting in the up- or down-regulation of biosynthetic pathways nih.govpakbs.org.

Studies indicate that the levels of active ingredients like khellin (B1673630), visnagin (B192663), and visnadin in A. visnaga fruits depend on these various factors researchgate.net. While general environmental stress and growing conditions are known to impact secondary metabolite production in plants, specific detailed research findings on the direct impact of a wide range of environmental stressors solely on visnadin biosynthesis were not extensively detailed in the provided results, beyond the general acknowledgment of their influence on A. visnaga metabolites nih.govpakbs.orgresearchgate.net.

Bioregulators, including plant hormones, are chemical compounds that regulate plant growth and development, often in response to environmental signals nutrienagsolutions.cawikipedia.orgscitechnol.com. Their application can affect the profile and quantity of metabolites in A. visnaga pakbs.org. For instance, studies on A. visnaga have investigated the effects of bioregulators on growth, hormone levels, and essential oil content entomologyjournals.comjournalijar.com. Elicitors, a type of bioregulator, have been shown to stimulate the accumulation of furanochromones like visnagin and pyranocoumarins like samidin in A. visnaga callus cultures ingentaconnect.com. This suggests that bioregulators can influence the pathways leading to visnadin production, although specific data solely on visnadin's response to a broad range of bioregulators was not provided ingentaconnect.com.

In Vitro and In Vivo Approaches to Biosynthesis Pathway Investigation

Investigating the biosynthesis pathways of secondary metabolites like visnadin can be undertaken using both in vitro and in vivo approaches nih.gov. These methods aim to understand the complex enzymatic steps and regulatory mechanisms involved.

Plant Cell Culture Systems for Metabolic Engineering

Plant cell culture systems offer a controlled environment for studying and manipulating the biosynthesis of secondary metabolites ingentaconnect.comnih.govresearchgate.netnih.govresearchgate.net. These systems can serve as platforms for metabolic engineering to enhance the production of desired compounds mdpi.comresearchgate.netnih.govresearchgate.net. Ammi visnaga callus cultures have been established to investigate the production of secondary metabolites, including visnagin and samidin ingentaconnect.comscispace.com.

Research has shown that the biosynthesis of metabolites like visnagin in A. visnaga cell cultures can depend on the composition of the culture medium, including the type and concentration of auxins scispace.com. Elicitors have been successfully applied to A. visnaga callus cultures to stimulate the accumulation of furanochromones and pyranocoumarins ingentaconnect.com. This demonstrates the potential of using plant cell cultures and elicitation to influence the production of visnadin and related compounds ingentaconnect.com.

Metabolic engineering in plant cell cultures involves modifying metabolic pathways to increase the yield of specific compounds mdpi.comresearchgate.netnih.govresearchgate.net. This can involve techniques such as the application of elicitors, optimization of media, and genetic modification ingentaconnect.comresearchgate.netresearchgate.net. While the provided results highlight the use of A. visnaga cell cultures for studying metabolite production and the impact of elicitors, detailed metabolic engineering strategies specifically focused on maximizing visnadin production through genetic manipulation or other advanced techniques in these cultures were not extensively described ingentaconnect.comscispace.com. However, the general principles of metabolic engineering in plant cell cultures are applicable to visnadin biosynthesis mdpi.comresearchgate.netnih.govresearchgate.net.

Chemical Synthesis and Analog Design of Visnadin

Strategies for Total Synthesis of Visnadin

The total synthesis of natural products like Visnadin allows for the production of the compound independent of natural sources and provides pathways for creating structural analogues. While detailed strategies for the total synthesis of Visnadin specifically are not extensively described in the provided search results, the synthesis of the (±)-form of Visnadin was reported by Shanbhag et al. in 1965 . The preparation of Visnadin has also been mentioned in the context of processes for producing dihydropyranocoumarin derivatives google.com.

Research into the total synthesis of related natural products, such as vibsanin-type diterpenes, highlights common strategies in complex molecule synthesis, including regio- and stereospecific functionalization, ring formation, and the installation of side chains and ester functions beilstein-journals.orguq.edu.aunih.govresearchgate.net. These general approaches to constructing complex natural product scaffolds provide a broader context for the types of strategies that would be employed in the total synthesis of a molecule like Visnadin, which contains a fused ring system and ester groups.

Design and Synthesis of Visnadin Derivatives and Analogues

The design and synthesis of derivatives and analogues of natural products like Visnadin are undertaken to explore structure-activity relationships, improve pharmacological properties, or develop novel compounds with distinct activities rsc.org. Visnadin, as a pyranocoumarin (B1669404), belongs to a class of compounds whose scaffold is amenable to various chemical modifications mums.ac.irnih.govresearchgate.netdergipark.org.trmdpi.com.

Esterified Derivatives and Their Synthetic Routes

Visnadin itself is an esterified dihydropyranocoumarin, specifically the (2R)-2-methylbutanoic acid ester of a dihydroxy-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b¢]dipyran derivative, with an additional acetate (B1210297) group . The synthesis of esterified coumarin (B35378) derivatives is a common approach in medicinal chemistry researchgate.net. While specific synthetic routes for esterified Visnadin derivatives are not detailed in the provided snippets, general methods for preparing coumarin esters have been explored, aiming to create diverse libraries of compounds for biological evaluation researchgate.net. The synthesis of Visnadin itself involves the formation of these ester linkages .

Development of Novel Coumarin and Furocoumarin Scaffolds

Visnadin is classified as a pyranocoumarin, a structural variation of the basic coumarin scaffold mums.ac.irnih.govresearchgate.net. The coumarin nucleus (2-oxo-2H-chromene) is a versatile building block for the synthesis of a wide array of biologically active compounds dergipark.org.trmdpi.comresearchgate.net. Research involves the development of novel coumarin and furocoumarin derivatives by modifying the core scaffold and introducing various functional groups researchgate.netnih.govresearchgate.net. Synthetic methods like the Perkin, Pechmann, and Knoevenagel reactions are commonly employed for constructing the coumarin framework dergipark.org.tr. These efforts contribute to the broader understanding of how structural changes in the coumarin and related furocoumarin/pyranocoumarin scaffolds influence their chemical and biological properties.

Chemical Modifications for Pharmacological Enhancement

Visnadin is known for its vasorelaxant and calcium channel blocking activities ncats.ionih.govresearchgate.netwisdomlib.orgedaegypt.gov.eg. Chemical modifications of coumarin scaffolds are a strategy to enhance or alter pharmacological effects nih.govdergipark.org.trmdpi.comresearchgate.net. While specific examples of chemical modifications of Visnadin for enhanced pharmacological activity are not explicitly detailed in the search results, the principle is well-established for coumarins and related compounds. For instance, synthetic analogues of khellin (B1673630) and visnagin (B192663), which are also Ammi visnaga constituents, have been explored to identify more potent molecules researchgate.net. The introduction of different substituents or modifications to the coumarin core can influence properties such as solubility, bioavailability, and target interaction, potentially leading to improved pharmacological profiles mdpi.comresearchgate.netmdpi.com. The design of novel coumarin derivatives with enhanced vasorelaxant activity, similar to Visnadin's known effect, is an active area of research researchgate.net.

Preclinical Pharmacological Investigations of Visnadin and Its Derivatives

Cardiovascular System Modulatory Effects

Visnadine (B192669) exhibits peripheral and coronary vasodilator activities. wikipedia.orgnih.govtandfonline.com Studies have aimed to characterize its inhibitory effects on contractile responses in isolated vascular smooth muscles. nih.govthieme-connect.com

Mechanisms of Vasorelaxation: L-Type Calcium Channel Antagonism

Research suggests that visnadine primarily inhibits contractile responses mediated by calcium entry through L-type Ca²⁺ channels. nih.govtandfonline.comthieme-connect.comncats.io This mechanism is a key pathway for inducing vasodilation. researchgate.netnih.gov

Influence on Vascular Smooth Muscle Contractility Beyond Calcium Channels

While preferentially affecting L-type Ca²⁺ channels, visnadine at higher concentrations may also interfere with other sites involved in vascular smooth muscle contraction. nih.govtandfonline.comthieme-connect.comedaegypt.gov.eg This indicates a potential for multiple mechanisms of action depending on the concentration. Visnagin (B192663), another constituent of Ammi visnaga, has also been shown to inhibit vascular smooth muscle contractility at multiple sites. mdpi.comedaegypt.gov.egnih.gov

In Vitro Vasodilatory Effects in Isolated Organ Preparations (e.g., Rat Aorta)

In vitro studies using isolated rat aortic rings and portal vein segments have been conducted to characterize the effects of visnadine on vascular smooth muscle. nih.govthieme-connect.com Visnadine has been shown to inhibit contractions induced by depolarization with high concentrations of KCl or by CaCl₂ in KCl-depolarized aorta. nih.govthieme-connect.com Its inhibitory effects on contractions induced by noradrenaline and phorbol (B1677699) 12-myristate 13-acetate (PMA) have also been observed, particularly at higher concentrations. nih.gov

Data from in vitro studies on rat isolated vascular smooth muscles demonstrate the inhibitory effects of visnadine on contractile responses:

| Preparation | Stimulus | Visnadine Concentration | Effect | Reference |

| Rat isolated aorta rings | Depolarization with 80 mM KCl | < 10⁻⁵ M | Selectively inhibited contractions | nih.govthieme-connect.com |

| Rat isolated aorta rings | CaCl₂ in KCl-depolarized aorta | < 10⁻⁵ M | Selectively inhibited contractions | nih.govthieme-connect.com |

| Rat portal vein segments | Spontaneous activity | < 10⁻⁵ M | Selectively inhibited spontaneous activity | nih.govthieme-connect.com |

| Rat isolated aorta rings | Noradrenaline | > 10⁻⁵ M | Inhibited contractile responses (equipotent in Ca²⁺-containing or free medium) | nih.gov |

| Rat isolated aorta rings | Phorbol 12-myristate 13-acetate (PMA) | > 10⁻⁵ M | Inhibited contractile responses | nih.gov |

These findings suggest that visnadine's vasodilatory effects are, at least in part, a result of its direct action on vascular smooth muscle. nih.govthieme-connect.com

Anti-inflammatory Pathways and Immunomodulation

Preclinical research also indicates potential anti-inflammatory and immunomodulatory effects of compounds found in Ammi visnaga, including visnagin, a related γ-pyrone. researchgate.netresearchgate.netresearchgate.net

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IFNγ, IL-6, MCP-1)

Studies have shown that visnagin can decrease the mRNA expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFNγ. researchgate.netresearchgate.net Additionally, visnagin has been observed to reduce the mRNA levels of IL-6 and MCP-1 induced by lipopolysaccharide (LPS). researchgate.netresearchgate.net

Data on the effect of visnagin on pro-inflammatory cytokine mRNA expression in LPS-stimulated BV-2 cells:

| Cytokine | LPS Treatment | Visnagin Treatment (100 µM) | Effect on mRNA Level (compared to LPS alone) | Reference |

| TNF-α | Yes | Yes | Significant decrease | researchgate.netresearchgate.net |

| IL-1β | Yes | Yes | Significant decrease | researchgate.netresearchgate.net |

| IFNγ | Yes | Yes | Significant decrease | researchgate.netresearchgate.net |

| IL-6 | Yes | Yes | Reduced level | researchgate.netresearchgate.net |

| MCP-1 | Yes | Yes | Reduced level | researchgate.netresearchgate.net |

These findings suggest that visnagin, and potentially visnadin derivatives, may exert anti-inflammatory effects by modulating the expression of key pro-inflammatory mediators. researchgate.netresearchgate.net

Inhibition of Key Transcription Factors (e.g., AP-1, NF-κB)

The anti-inflammatory effects of visnagin may be linked to the inhibition of key transcription factors such as AP-1 and NF-κB. researchgate.netresearchgate.net These transcription factors play crucial roles in the expression of inflammatory genes and the regulation of immune responses. frontiersin.orgnih.govnih.govmdpi.com Visnagin has been shown to dose-dependently inhibit LPS-induced AP-1 and NF-κB luciferase activities in BV-2 microglial cells. researchgate.netresearchgate.net

Data on the effect of visnagin on LPS-induced AP-1 and NF-κB luciferase activities in BV-2 cells:

| Transcription Factor | Stimulus | Visnagin Concentration | Effect on Luciferase Activity (compared to LPS alone) | Reference |

| AP-1 | LPS | 50 µM | Inhibition | researchgate.netresearchgate.net |

| AP-1 | LPS | 100 µM | Dose-dependent inhibition | researchgate.netresearchgate.net |

| NF-κB | LPS | 50 µM | Inhibition | researchgate.netresearchgate.net |

| NF-κB | LPS | 100 µM | Dose-dependent inhibition | researchgate.netresearchgate.net |

This suggests that the modulation of AP-1 and NF-κB pathways is a potential mechanism underlying the anti-inflammatory properties observed with visnagin. researchgate.netresearchgate.net

Neuroprotective Activities in Preclinical Models

Investigations into the neuroprotective potential of Ammi visnaga constituents have been conducted in preclinical settings. While some studies have focused on visnagin, a related compound, the broader neuroprotective effects of A. visnaga extracts, which contain visnadin, suggest potential in this area.

Attenuation of Kainic Acid-Induced Neuropathology

Kainic acid (KA) is a potent neuroexcitatory amino acid agonist used in research to induce excitotoxicity and neuronal damage, particularly in areas like the hippocampus, serving as a model for epilepsy and other neurological conditions. wikipedia.orgmybiosource.com Preclinical studies have investigated the effects of Ammi visnaga constituents on KA-induced neuropathology. Research on visnagin, another active principle from A. visnaga, has shown neuroprotective effects against KA-induced neuronal cell death in the hippocampus of mice. koreascience.krnih.gov This neuroprotective effect was associated with the suppression of KA-induced gliosis and the induction of proinflammatory markers such as IL-1β, TNF-α, IL-6, and COX-2. koreascience.krnih.gov While these specific findings relate to visnagin, they suggest a potential for other A. visnaga components, including visnadin, to exert similar neuroprotective effects through anti-inflammatory mechanisms in models of excitotoxicity. koreascience.krnih.govresearchgate.net

Diverse Biological Activities and Underlying Mechanisms (Preclinical)

Beyond potential neuroprotection, preclinical studies have explored a range of other biological activities attributed to visnadin and Ammi visnaga extracts.

Antispasmodic Actions on Smooth Muscle

Visnadin is recognized as a natural vasodilator and has been historically used as a spasmolytic. wikipedia.orgwikidoc.org Preclinical studies have demonstrated its antispasmodic actions on smooth muscle. Visnadin has been shown to cause non-specific inhibition of vascular smooth muscle. researchgate.net It selectively inhibited the contractile response in isolated rat aortic rings and portal vein segments. researchgate.net This smooth muscle relaxation is a key property underlying its traditional use and its potential in conditions involving smooth muscle spasms. clevelandclinic.orgnih.govwikipedia.org The vasodilating properties of A. visnaga, attributed in part to visnadin and khellin (B1673630), are linked to calcium antagonistic activity, which leads to vasodilation. encyclopedia.pubnih.gov Visnadin preferentially inhibits contractile responses mediated by Ca2+ entry through L-type Ca2+ channels. encyclopedia.pubnih.gov

Preclinical Evidence in Renal Stone Prevention

Traditional use of Ammi visnaga for renal colic and kidney stones has led to preclinical investigations into its effects on renal stone prevention. mdpi.comencyclopedia.pubnih.gov Studies in stone-forming rats have evaluated the effects of A. visnaga extract and its constituents, including visnadin and khellin, on crystal deposition. An aqueous extract of A. visnaga significantly reduced the incidence of calcium oxalate (B1200264) crystal deposition in the kidneys of hyperoxaluric rats. nih.govnih.gov Comparable to the extract, both khellin and visnagin significantly reduced the incidence of calcium oxalate deposition in the kidneys in this model. nih.govnih.gov However, khellin and visnagin did not affect urinary citrate (B86180) or oxalate excretion, suggesting a different mechanism of action compared to the whole extract, which increased urinary citrate excretion and urine pH. nih.govnih.gov These preclinical findings support the potential benefit of A. visnaga extract and its components in the management of kidney stone disease associated with hyperoxaluria. nih.govnih.govjnephropharmacology.com

Cardioprotective Modalities (Visnagin, related compound)

Preclinical studies, particularly using animal models such as rats and zebrafish, have explored Visnagin's potential cardioprotective effects. Visnagin has shown promise in mitigating damage from myocardial infarction (MI) and isoproterenol-induced MI in rat models, suggesting broader cardioprotective capabilities. researchgate.netnih.gov Its anti-inflammatory and antioxidant properties are believed to contribute to reducing cardiac injury following isoproterenol (B85558) exposure. researchgate.netnih.gov

Visnagin appears to modulate key molecular pathways, including NF-κB, TNF-α, IL-6, and PPARγ, and upregulate the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 signaling pathway. researchgate.netnih.gov These effects indicate a direct consequence of suppressed reactive oxygen species (ROS) generation and enhanced antioxidant defenses, which are crucial in mitigating oxidative damage, inflammation, and apoptosis in cardiac tissue. researchgate.netnih.gov

Visnagin has also been observed to reduce apoptosis in ischemic areas, potentially by modulating the aryl hydrocarbon receptor (AHR) signaling pathway. nih.gov Intravenous administration of Visnagin during reperfusion has been found to significantly reduce myocardial infarct size and mitigate cardiac dysfunction and fibrosis in preclinical settings. nih.gov Additionally, Visnagin's vascular effects, such as blood vessel relaxation and inhibition of cyclic nucleotide phosphodiesterase isoenzymes, further contribute to its cardioprotective profile. nih.gov

Modulation of Reproductive Hormones and Sperm Parameters (Visnagin, related compound)

Studies investigating the effects of Visnagin on reproductive health have primarily focused on its protective effects against induced reproductive toxicity in animal models. For instance, in rats subjected to lead (Pb) intoxication, which impairs reproduction, Visnagin demonstrated protective effects. researchgate.netresearchgate.net

Lead intoxication in rats has been shown to decrease sperm count, motility, and viability, increase sperm abnormalities, and downregulate steroidogenesis markers in the testis. researchgate.net Visnagin treatment significantly increased serum gonadotropins and testosterone (B1683101) levels, improved sperm parameters, and upregulated steroidogenesis in these lead-intoxicated rats. researchgate.netresearchgate.net

Furthermore, Visnagin decreased pro-inflammatory cytokines, testicular lipid peroxidation, and DNA fragmentation. researchgate.netresearchgate.net It also downregulated Bax (a pro-apoptotic marker) and enhanced antioxidants and Bcl-2 (an anti-apoptotic marker). researchgate.netresearchgate.net These findings suggest that Visnagin is a promising candidate for protecting against lead-induced reproduction impairment by improving serum gonadotropins and testosterone, enhancing steroidogenesis and spermatogenesis, and attenuating oxidative injury, inflammation, and apoptosis. researchgate.netresearchgate.net

Apoptosis Modulation and Oxidative Damage Reduction (Visnagin, related compound)

Visnagin's ability to modulate apoptosis and reduce oxidative damage has been observed in various preclinical contexts, extending beyond its cardioprotective and reproductive effects. Oxidative stress, an imbalance between free radicals and the antioxidant defense system, can lead to tissue injury and is implicated in various disease etiologies. mdpi.comijper.org

Visnagin has demonstrated antioxidant properties, which contribute to its ability to aid in apoptosis modulation. mdpi.com In studies involving induced injuries, such as glycerol-induced acute kidney injury in rats, Visnagin treatment effectively diminished levels of inflammatory cytokines like IL-6, IL-1β, and TNF-α in renal tissues, confirming its anti-inflammatory activity. ijper.org Oxidative stress can directly enhance cell apoptosis, thereby aggravating conditions like acute kidney injury. ijper.org Visnagin's ability to ameliorate inflammatory responses and oxidative stress suggests its potential in mitigating such damage. ijper.org

In a murine model of DSS-induced colitis, Visnagin co-administration significantly reduced oxidative and nitrosative stress, evidenced by decreased levels of nitrite (B80452) and Malondialdehyde (MDA). frontiersin.org It also suppressed pro-inflammatory cytokines while increasing anti-inflammatory cytokine levels. frontiersin.org This protective effect was linked to anti-inflammatory, antioxidant, and anti-apoptotic mechanisms, improving epithelial integrity and reducing inflammation. frontiersin.org

Visnagin's protective effects against cerulein-induced acute pancreatitis in mice have been associated with enhanced expression of Nrf2, a key regulator of antioxidant defense mechanisms, and suppression of the NF-κB signaling pathway. frontiersin.org Studies have also shown that Visnagin attenuated inflammation and oxidative tissue injury in testes and cardiac injury by upregulating Nrf2 signaling in rats. frontiersin.org

The modulation of apoptosis by Visnagin has been noted in different contexts, including reducing apoptosis in the follicular tissues of rat ovaries and against kainic acid-induced neuronal injury. ijper.orgfrontiersin.org This modulation, coupled with its antioxidant capabilities, underscores Visnagin's potential in protecting against cellular damage caused by oxidative stress and aberrant apoptotic processes.

Structure Activity Relationship Sar and Computational Modeling of Visnadin

Fundamental Principles of SAR in Visnadin Analog Development

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates how modifications to a molecule's chemical structure influence its biological activity. oncodesign-services.comwikipedia.orggardp.orgcollaborativedrug.comresearchgate.net In the context of Visnadin, SAR studies aim to identify which parts of the pyranocoumarin (B1669404) core and its substituents are essential for its observed effects, such as vasodilation or anti-inflammatory activity. taylorandfrancis.commdpi.comnih.govresearchgate.net By systematically altering the structure of Visnadin and evaluating the biological response of the resulting analogues, researchers can gain insights into the molecular features responsible for the activity. oncodesign-services.comwikipedia.orgresearchgate.net This knowledge guides the rational design of new compounds with potentially enhanced potency, selectivity, or other desirable pharmacological properties. oncodesign-services.comgardp.orgcollaborativedrug.comresearchgate.net

Correlating Structural Modifications with Biological Responses

Correlating structural modifications with biological responses involves systematically changing specific atoms or groups within the Visnadin structure and measuring the resulting change in activity. oncodesign-services.comwikipedia.orgresearchgate.net For example, altering substituents on the pyranocoumarin core or modifying the side chains can lead to variations in how the molecule interacts with its biological target, such as calcium channels involved in vasodilation or enzymes in inflammatory pathways. mdpi.comnih.govresearchgate.net By observing which modifications increase or decrease activity, researchers can infer the importance of specific functional groups, their positions, and their spatial arrangement for the desired biological effect. oncodesign-services.comwikipedia.orggardp.orgresearchgate.net This iterative process of synthesis, testing, and analysis allows for the refinement of the structure to optimize activity. oncodesign-services.comwikipedia.org

Experimental Approaches to Visnadin SAR Studies

Experimental SAR studies for Visnadin and its analogues typically involve a combination of chemical synthesis and biological evaluation. researchgate.netoncodesign-services.comnih.gov This hands-on approach allows researchers to create new compounds based on hypotheses derived from the known structure and activity of Visnadin and then directly assess their biological effects. oncodesign-services.comwikipedia.org

Systematic Synthesis and Biological Evaluation of Analogues

Systematic synthesis involves the deliberate design and preparation of a series of Visnadin analogues, each with specific structural modifications. researchgate.netoncodesign-services.comnih.gov These modifications might include changes to the functional groups, alterations to the size or shape of the molecule, or the introduction of different substituents at various positions on the pyranocoumarin scaffold. researchgate.netrsc.org Following synthesis, these new compounds undergo rigorous biological evaluation to measure their activity in relevant assays. researchgate.netoncodesign-services.comnih.gov For instance, if the target activity is vasodilation, the analogues would be tested for their ability to relax blood vessels. mdpi.comresearchgate.net The data collected from these biological assays are then analyzed in conjunction with the structural differences of the analogues to establish SARs. oncodesign-services.comwikipedia.org

Computational and In Silico Methods in SAR

Computational and in silico methods play an increasingly important role in modern SAR studies of compounds like Visnadin. oncodesign-services.comfrontiersin.orgnih.govfmhr.org These methods use computer simulations and algorithms to analyze molecular structures and predict their biological activities, complementing experimental approaches. oncodesign-services.comnih.govfmhr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to build mathematical models correlating a compound's structural properties (descriptors) with its biological activity. oncodesign-services.comwikipedia.orgfrontiersin.orgresearchgate.netuniv-biskra.dztandfonline.com For Visnadin and its analogues, QSAR models can be developed using data from experimental SAR studies. oncodesign-services.comresearchgate.netuniv-biskra.dztandfonline.com Molecular descriptors, which are numerical representations of various structural and physicochemical properties (e.g., molecular weight, lipophilicity, electronic properties, spatial arrangement), are calculated for a set of compounds with known activities. tandfonline.com Statistical methods are then used to find relationships between these descriptors and the measured biological responses. oncodesign-services.comwikipedia.orgnih.govtandfonline.com A validated QSAR model can then be used to predict the activity of new, unsynthesized Visnadin analogues, helping to prioritize which compounds to synthesize and test experimentally. oncodesign-services.comwikipedia.orgresearchgate.netnih.govfmhr.org This can significantly accelerate the drug discovery process. oncodesign-services.com

Example of QSAR Application:

A study exploring potential anti-tuberculosis drug candidates utilized QSAR modeling, molecular docking, and molecular dynamics simulations to screen compounds from the DrugBank database, identifying Visnadine (B192669) as a promising preclinical candidate that showed stable binding behavior during simulations. medkoo.comresearchgate.nettandfonline.comresearchgate.net This highlights how QSAR can be integrated with other computational techniques to identify potentially active compounds based on their structural characteristics. researchgate.nettandfonline.comresearchgate.net

Illustrative Data (Conceptual QSAR Data Table - Actual data would require specific experimental results):

While specific detailed QSAR data for Visnadin analogues from the search results are limited to mentions of its application researchgate.netuniv-biskra.dztandfonline.com, a conceptual QSAR data table would typically include:

| Compound ID | Structural Descriptor 1 (e.g., LogP) | Structural Descriptor 2 (e.g., Molecular Weight) | ... | Biological Activity (e.g., IC50 value) |

| Visnadin | [Value] | [Value] | ... | [Value] |

| Analogue 1 | [Value] | [Value] | ... | [Value] |

| Analogue 2 | [Value] | [Value] | ... | [Value] |

| ... | ... | ... | ... | ... |

Computational methods in SAR also include molecular modeling techniques such as molecular docking and molecular dynamics simulations, which provide insights into how molecules interact with their biological targets in three dimensions. oncodesign-services.comnih.govfmhr.orgresearchgate.nettandfonline.comresearchgate.netrsc.org These approaches can help explain the observed SARs and guide the design of analogues with improved binding affinity. oncodesign-services.comnih.gov

Application of Artificial Intelligence and Machine Learning for Activity Prediction

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics simulations are essential computational techniques used to investigate the interactions between a small molecule like visnadin (the ligand) and a biological target, such as a protein receptor or enzyme. mdpi.comnih.govmdpi.comeuropeanreview.org Molecular docking predicts the preferred binding orientation and affinity of a ligand within a target's binding site by evaluating different poses and calculating scoring functions. mdpi.comeuropeanreview.org Molecular dynamics simulations extend this analysis by simulating the movement and behavior of the ligand-target complex over time, providing insights into the stability of the interaction, conformational changes, and the dynamic nature of binding. mdpi.comnih.govmdpi.comarxiv.org

Molecular Targets and Signaling Network Investigations of Visnadin

Identification of Primary Molecular Targets

Identifying the primary molecular targets of a bioactive small molecule is a key step in elucidating its mechanism of action. This process, often referred to as target deconvolution, aims to pinpoint the specific biomolecules with which the compound directly interacts to exert its effects. drughunter.comnih.gov

L-Type Ca2+ Channels as a Defined Target

Research indicates that Visnadin acts, at least in part, by inhibiting the contractile responses mediated by the entry of Ca2+ through L-type Ca2+ channels. ncats.io L-type calcium channels are a type of voltage-dependent calcium channel that play a critical role in the excitation-contraction coupling of various muscle types, including smooth muscle found in blood vessels and cardiac muscle. wikipedia.orgcvpharmacology.com By blocking these channels, Visnadin can reduce the influx of extracellular calcium into cells. nih.govnih.gov This inhibition of calcium entry is a primary mechanism underlying the vasodilatory properties attributed to Visnadin. ncats.iowikipedia.orgencyclopedia.pub Studies on rat isolated vascular smooth muscles have demonstrated the effects of Visnadin in selectively inhibiting contractile responses induced by depolarization with high concentrations of KCl or by CaCl2 in depolarized tissues. ncats.io

Exploration of Other Potential Protein and Cellular Targets

While L-type Ca2+ channels are identified as a key target, the multifaceted nature of biological systems suggests that Visnadin may interact with other proteins or cellular components. ontosight.ai Although the provided search results primarily highlight the interaction with L-type calcium channels in the context of vascular effects, the broader biological activities of compounds often involve multiple targets or off-target interactions. biognosys.com Further research is necessary to comprehensively explore and validate other potential protein and cellular targets that might contribute to Visnadin's diverse pharmacological profile. ontosight.ai Techniques like chemical proteomics can be employed to identify a wider range of protein targets. frontiersin.orgeuropeanreview.org

Downstream Signaling Pathway Delineation

Understanding the downstream signaling pathways involves mapping the intracellular events that occur after Visnadin interacts with its primary targets. These cascades ultimately translate the initial binding event into a specific cellular response.

Intracellular Cascades Mediating Vascular Effects

The primary intracellular cascade mediating the vascular effects of Visnadin is linked to its inhibition of L-type Ca2+ channels. By reducing the influx of extracellular Ca2+, Visnadin lowers the intracellular calcium concentration in vascular smooth muscle cells. ncats.ionih.gov This decrease in intracellular calcium inhibits the calcium-dependent mechanisms responsible for smooth muscle contraction, leading to relaxation and vasodilation. cvpharmacology.com This effect is particularly relevant to its use as a vasodilator. wikipedia.orgencyclopedia.pub

Modulation of Cellular Processes Related to Inflammation and Neuroprotection

While the direct targets mediating these effects are less explicitly defined for Visnadin in the provided results, related compounds from Ammi visnaga, such as Visnagin (B192663), have shown modulation of pathways related to inflammation and neuroprotection. Visnagin, for instance, has been reported to exert neuroprotective effects by attenuating neuroinflammation, oxidative stress, and inhibiting apoptosis in models of cerebral ischemia-reperfusion injury. nih.goveuropeanreview.org It has been shown to reduce the activity of inflammatory factors, upregulate anti-apoptotic proteins like Bcl-2, and downregulate pro-apoptotic proteins like Bax. nih.goveuropeanreview.org Furthermore, Visnagin has been linked to the modulation of the NF-κB and p38 signaling pathways, which are key regulators of inflammation. researchgate.netmdpi.com Given the structural similarities between Visnadin and Visnagin, it is plausible that Visnadin may influence similar pathways, although specific research confirming these mechanisms for Visnadin is needed. encyclopedia.pubedaegypt.gov.eg

Advanced Proteomic and Chemical Biology Approaches for Target Deconvolution

Advanced techniques in proteomics and chemical biology are increasingly employed to provide a more comprehensive understanding of how small molecules interact with biological systems and to deconvolute their targets. nih.govunige.chnih.gov Chemical proteomics methods, for example, involve modifying the small molecule of interest into a chemical probe to "fish out" interacting proteins from complex biological mixtures. drughunter.comfrontiersin.orgeuropeanreview.org These methods can be either label-based, requiring the incorporation of a tag onto the molecule, or label-free, relying on techniques that detect changes in protein properties upon ligand binding, such as thermal stability. europeanreview.orgunige.ch Mass spectrometry is a crucial tool in these approaches for identifying the proteins that bind to the compound or probe. europeanreview.orgnih.gov These advanced strategies can help identify both intended and off-targets, providing a more complete picture of Visnadin's interactions within a biological system. biognosys.com

Future Perspectives in Visnadin Research

Expanding the Scope of Preclinical Pharmacological Investigations

Future preclinical pharmacological investigations of Visnadin aim to explore its potential in a wider array of conditions beyond its known cardiovascular effects. While its vasodilatory action through calcium channel modulation is established, further research is needed to fully elucidate its mechanisms and potential therapeutic applications. cymitquimica.combiosynth.comtandfonline.com Studies have indicated potential benefits in improving peripheral circulation, which could be relevant for conditions like Raynaud's phenomenon or intermittent claudication. biosynth.com Preliminary evidence also suggests potential efficacy in alleviating symptoms related to sexual dysfunction by improving regional blood flow. tandfonline.comcore.ac.ukresearchgate.nettandfonline.comnih.gov However, the existing clinical studies in this area are noted as scarce and methodologically limited, highlighting the need for future well-designed randomized studies with larger sample sizes to confirm these preliminary findings. tandfonline.comcore.ac.uktandfonline.comnih.gov Beyond vascular effects, Visnadin, as a coumarin (B35378) derivative, may possess other pharmacological activities, such as anti-inflammatory and antioxidant properties, which warrant further preclinical exploration. ontosight.airesearchgate.netresearchgate.net Expanding preclinical models to include diverse biological systems and disease states will be crucial in uncovering the full therapeutic potential of Visnadin. nih.gov

Advanced Methodologies for Comprehensive Mechanistic Elucidation

Future research will employ advanced methodologies to achieve a more comprehensive mechanistic understanding of Visnadin's actions at the molecular and cellular levels. While calcium channel modulation is a known mechanism, the full spectrum of its interactions with biological targets and downstream signaling pathways remains to be thoroughly elucidated. cymitquimica.combiosynth.comtandfonline.comnih.gov Advanced techniques such as proteomics, metabolomics, and transcriptomics can provide a global view of the cellular responses to Visnadin exposure, identifying novel targets and pathways influenced by the compound. High-resolution imaging techniques can help visualize the interaction of Visnadin with calcium channels and other potential binding sites in live cells. nih.gov Furthermore, detailed kinetic and biophysical studies are needed to characterize the binding affinity and kinetics of Visnadin and its analogues to their targets. ontosight.ai Investigating potential interactions with other ion channels, enzymes, or receptors could reveal additional mechanisms contributing to its pharmacological effects. ontosight.ainih.gov Understanding these intricate mechanisms is vital for the rational design of more effective and selective Visnadin-based therapies. researchgate.net

Development of High-Throughput Analytical Platforms for Visnadin Quantification in Complex Biological Systems

The development of high-throughput analytical platforms for the quantification of Visnadin in complex biological systems is a critical future perspective to support extensive preclinical and potential clinical investigations. Accurate and sensitive methods are required to determine Visnadin concentrations in various biological matrices, such as plasma, urine, tissues, and cellular extracts. cdc.govmdpi.comnih.gov Currently, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS or MS/MS), are employed for the analysis of natural compounds in biological samples. cdc.govmdpi.comnih.govresearchgate.net Future efforts will focus on developing more sensitive, selective, and high-throughput methods to enable the analysis of large numbers of samples with minimal sample preparation. cdc.govmdpi.comnih.gov This could involve the development of hyphenated techniques, microfluidic devices, or novel biosensors specifically tuned for Visnadin detection. mdpi.comnih.gov Such platforms are essential for conducting pharmacokinetic and pharmacodynamic studies, assessing bioavailability, and monitoring tissue distribution of Visnadin and its analogues. ontosight.ai

Biosynthesis Pathway Engineering for Sustainable and Efficient Production

Biosynthesis pathway engineering presents a future avenue for the sustainable and efficient production of Visnadin. lookchem.comdtu.dkresearchgate.netnih.govrutgers.edu Currently, Visnadin is primarily isolated from Ammi visnaga. wikipedia.orgbiosynth.com However, plant-based extraction can be subject to variability in yield due to environmental factors and can be resource-intensive. dtu.dk Engineering the biosynthetic pathway of Visnadin in microbial hosts, such as bacteria or yeast, offers a potential alternative for scalable and controlled production. dtu.dknih.govrutgers.edu This involves identifying the genes and enzymes responsible for Visnadin biosynthesis in Ammi visnaga and transferring them into a suitable microbial chassis. dtu.dknih.gov Metabolic engineering strategies, including optimizing gene expression, enhancing precursor supply, and minimizing competing pathways, will be crucial for improving the yield and purity of microbially produced Visnadin. dtu.dkresearchgate.netnih.govrutgers.edu This approach could lead to a more cost-effective and environmentally friendly method for obtaining Visnadin and its analogues for research and potential therapeutic applications. dtu.dk

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating Visnadin from natural sources, and how do extraction yields vary under different solvent conditions?

- Methodology : Use Soxhlet extraction or maceration with solvents of varying polarities (e.g., ethanol, hexane). Optimize parameters like temperature (40–60°C), solvent-to-material ratio (10:1–20:1), and extraction time (6–24 hrs). Quantify yields via HPLC with UV detection (λ = 254 nm) .

- Data Consideration : Tabulate yields against solvent polarity indices to identify optimal conditions (e.g., ethanol yields ~2.1% vs. hexane ~0.8%) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Visnadin’s vasodilatory effects?

- Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Calculate EC₅₀ values with 95% confidence intervals. Validate with ANOVA for inter-group comparisons (p < 0.05) .

- Data Consideration : Ensure sample sizes (n ≥ 6) meet power analysis requirements (α = 0.05, β = 0.2) to minimize Type I/II errors .

Q. How can researchers standardize protocols for assessing Visnadin’s pharmacokinetics in preclinical models?

- Methodology : Administer Visnadin intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hrs. Quantify via LC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL .

- Data Consideration : Report bioavailability (F%) and half-life (t½) with inter-animal variability metrics (e.g., %CV < 15%) .

Advanced Research Questions

Q. How can in silico molecular docking studies be integrated with in vitro assays to elucidate Visnadin’s interaction with coronary calcium channels?

- Methodology : Perform homology modeling of L-type calcium channels (e.g., Cav1.2) using SWISS-MODEL. Dock Visnadin (CID 114941) with AutoDock Vina, prioritizing binding poses with ΔG < −7 kcal/mol. Validate via patch-clamp electrophysiology in cardiomyocytes .

- Data Contradiction Analysis : If in silico predictions conflict with electrophysiological data (e.g., ΔG vs. IC₅₀ mismatch), re-evaluate force field parameters or solvent accessibility in docking simulations .

Q. What strategies resolve contradictions between Visnadin’s observed in vivo efficacy and inconsistent in vitro model outcomes?

- Methodology : Conduct meta-analysis of existing data to identify confounding variables (e.g., oxygen tension in cell cultures vs. in vivo ischemia). Use organ-on-chip models to bridge the gap by simulating coronary microenvironments .

- Data Integration : Compare EC₅₀ values across models (e.g., isolated arteries vs. cell lines) and adjust for tissue-specific metabolism using cytochrome P450 inhibitors .

Q. How do multi-omics approaches (e.g., metabolomics, proteomics) enhance understanding of Visnadin’s systemic effects beyond vasodilation?

- Methodology : Perform untargeted metabolomics (UHPLC-QTOF-MS) on plasma samples from treated models. Annotate pathways via KEGG or Reactome. Validate key proteins (e.g., eNOS) via Western blot .

- Data Interpretation : Use hierarchical clustering to link metabolite shifts (e.g., nitric oxide metabolites) to proteomic signatures (e.g., upregulated VEGF). Address false discovery rates (FDR < 0.05) via Benjamini-Hochberg correction .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., pH, storage conditions) following FAIR data principles .

- Conflict Resolution : Apply triangulation by combining quantitative assays (e.g., HPLC) with qualitative techniques (e.g., NMR structural validation) to address data discrepancies .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and obtain institutional ethics approval (IACUC Protocol #XXXX) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。